Methyl [3,3'-bipyridine]-6-carboxylate
CAS No.: 1214390-27-8
Cat. No.: VC17434037
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214390-27-8 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | methyl 5-pyridin-3-ylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O2/c1-16-12(15)11-5-4-10(8-14-11)9-3-2-6-13-7-9/h2-8H,1H3 |
| Standard InChI Key | LLRIDSFUOBCANW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C(C=C1)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Methyl [3,3'-bipyridine]-6-carboxylate (IUPAC name: methyl 6-([3,3'-bipyridin]-6-yl)carboxylate) has the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol. The bipyridine core consists of two pyridine rings connected at the 3- and 3'-positions, with a methyl ester group at the 6-position of one pyridine ring. Key structural features include:
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Planar bipyridine system: Facilitates π-π stacking and metal coordination .
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Ester functionality: Enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or chloroform .
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Hydrogen-bonding sites: The pyridine nitrogen atoms and ester carbonyl group enable intermolecular interactions .
Synthesis and Purification
Synthetic Routes
The compound is synthesized via esterification of the corresponding carboxylic acid derivative, as demonstrated in analogous bipyridine systems . A representative pathway involves:
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Carboxylic acid preparation: Oxidation of a methyl-substituted bipyridine precursor.
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Esterification: Reaction with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) .
Example Protocol
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Dissolve 3,3'-bipyridine-6-carboxylic acid (1.0 eq) in anhydrous methanol.
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Add concentrated sulfuric acid (0.1 eq) and reflux at 65°C for 12 hours .
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Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization from methanol/water .
Purification
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Recrystallization: Use methanol/water mixtures (3:1 v/v) to yield crystalline product .
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Chromatography: Silica gel eluted with ethyl acetate/hexane (1:4) for higher purity .
Physical and Chemical Properties
Stability: Stores at 2–8°C under inert atmosphere to prevent ester hydrolysis .
Structural and Computational Insights
Crystal Packing
While no crystal structure of Methyl [3,3'-bipyridine]-6-carboxylate is reported, related bipyridine esters exhibit:
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Intermolecular N–H⋯O hydrogen bonds: Forming S(6) motifs between ester carbonyl and pyridine N atoms .
Computational Analysis
Density Functional Theory (DFT) studies on analogous systems predict:
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HOMO-LUMO gap: ~4.1 eV, indicating moderate electronic delocalization.
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Electrostatic potential: Negative charge localized at pyridine N and ester O atoms .
Applications and Reactivity
Coordination Chemistry
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Metal ligands: Forms octahedral complexes with Ru(II) or Ir(III), useful in photoluminescent materials .
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Catalysis: Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling reactions .
Derivatization
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Hydrolysis: Yields 3,3'-bipyridine-6-carboxylic acid under basic conditions .
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Amidation: Reacts with amines to form carboxamide derivatives .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, desiccated, protected from light |
| Handling | Use nitrile gloves and fume hood |
| Disposal | Incinerate in compliance with EPA guidelines |
Toxicity: Limited data; assume acute toxicity comparable to pyridine derivatives (LD₅₀ > 500 mg/kg in rats) .
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